2,5,8,11-Tetraoxatridecan-13-oic acid

Overview

Description

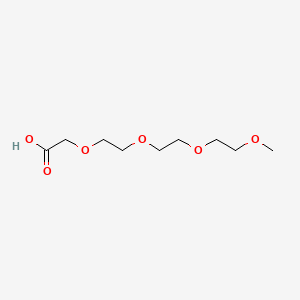

2,5,8,11-Tetraoxatridecan-13-oic acid is a chemical compound with the molecular formula C9H18O6. It is known for its unique structure, which includes multiple ether linkages and a carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5,8,11-Tetraoxatridecan-13-oic acid typically involves the acid-catalyzed reaction of propylene oxide and ethylene glycol . The specific steps include reacting propylene oxide and ethylene glycol at a certain temperature and pressure to generate the target product .

Industrial Production Methods: In industrial settings, the compound can be synthesized by reacting methoxy triethylene glycol with oxalyl chloride in the presence of N,N-dimethylformamide and benzene at room temperature . The reaction is stirred for six hours, and the resulting product is then purified.

Chemical Reactions Analysis

Types of Reactions: 2,5,8,11-Tetraoxatridecan-13-oic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The ether linkages can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or ethers.

Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

2,5,8,11-Tetraoxatridecan-13-oic acid is widely used in scientific research, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-oic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ether linkages provide flexibility and solubility, enhancing its interaction with biological molecules.

Comparison with Similar Compounds

Methyl 2,5,8,11-tetraoxatridecan-13-oate: A methyl ester derivative with similar properties.

2,5,8,11-Tetraoxatridecan-13-ol: An alcohol derivative with different reactivity.

2,5,8,11-Tetraoxatridecan-13-amine: An amine derivative used in different applications.

Uniqueness: 2,5,8,11-Tetraoxatridecan-13-oic acid is unique due to its combination of ether linkages and a carboxylic acid group, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications in various fields.

Biological Activity

2,5,8,11-Tetraoxatridecan-13-oic acid (TOTOA) is a synthetic compound recognized for its unique structural properties and potential biological activities. This article explores the biological activity of TOTOA, focusing on its pharmacological effects, synthesis, and structure-activity relationship (SAR) studies.

- Chemical Formula : C₉H₁₈O₆

- Molecular Weight : 222.2356 g/mol

- CAS Number : 16024-60-5

TOTOA is characterized by a tetraoxatridecane backbone, which contributes to its solubility and interaction with biological systems.

Biological Activity Overview

TOTOA has been investigated for various biological activities, including antiviral properties, cytotoxicity, and potential therapeutic applications.

Antiviral Activity

Research has indicated that TOTOA exhibits antiviral properties against several viruses. In a study focusing on modified pentacyclic triterpene derivatives, TOTOA was evaluated for its efficacy against the influenza A virus. The results demonstrated that TOTOA derivatives could inhibit viral replication effectively at specific concentrations without significant cytotoxicity to host cells .

Cytotoxicity Studies

The cytotoxic effects of TOTOA were assessed using the CellTiter-Glo® assay on Madin-Darby canine kidney (MDCK) cells. Most derivatives showed no cytotoxicity at concentrations up to 50 µM, indicating a favorable safety profile for further development as a therapeutic agent . However, some modifications led to increased cytotoxicity, highlighting the importance of structural modifications in maintaining the compound's safety.

Structure-Activity Relationship (SAR)

The SAR studies of TOTOA derivatives have revealed critical insights into how structural variations influence biological activity:

| Modification | Effect on Antiviral Activity | Cytotoxicity |

|---|---|---|

| Per-O-methylation | Increased solubility but varied activity | Some derivatives showed toxicity |

| Linker variations | Optimal linker length enhances activity | Shortening or elongating reduced activity |

| Aromatic substitutions | Enhanced binding affinity | Variable impact on toxicity |

These findings underscore the significance of chemical modifications in optimizing TOTOA's effectiveness against viral targets while minimizing adverse effects.

Case Studies

- Study on Influenza Virus : A series of TOTOA derivatives were synthesized and tested against the H1N1 influenza virus. Compounds with specific linkers demonstrated superior antiviral activity compared to their parent structures. The study concluded that certain structural features are essential for effective viral inhibition .

- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of TOTOA derivatives on MDCK cells. Most compounds were non-toxic at therapeutic concentrations, suggesting their potential as safe antiviral agents .

Properties

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGLNCAVZDQPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431952 | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-60-5 | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.